molecular formula C6H3BrO3S B2788989 3-Bromo-5-formylthiophene-2-carboxylic acid CAS No. 2248285-45-0

3-Bromo-5-formylthiophene-2-carboxylic acid

Cat. No.: B2788989
CAS No.: 2248285-45-0
M. Wt: 235.05
InChI Key: FYTZIEANOVJDFJ-UHFFFAOYSA-N
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Description

3-Bromo-5-formylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H3BrO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and formyl substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-formylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by formylation and carboxylation reactions. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formylation: The brominated thiophene undergoes a Vilsmeier-Haack reaction, where it is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.

    Carboxylation: The formylated product is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions, such as with amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: 3-Bromo-5-carboxythiophene-2-carboxylic acid.

    Reduction: 3-Bromo-5-hydroxymethylthiophene-2-carboxylic acid.

    Substitution: 3-Amino-5-formylthiophene-2-carboxylic acid.

Scientific Research Applications

3-Bromo-5-formylthiophene-2-carboxylic acid is used in various scientific research fields due to its versatile chemical properties:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Bromo-5-formylthiophene-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. In drug development, its formyl and carboxylic acid groups can interact with biological targets through hydrogen bonding and electrostatic interactions, modulating the activity of proteins and enzymes.

Comparison with Similar Compounds

    5-Bromo-2-thiophenecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.

    3-Bromo-5-fluoropyridine-2-carboxylic acid: Contains a fluorine atom instead of a formyl group, leading to different reactivity and applications.

    5-Formyl-2-thiophenecarboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness: 3-Bromo-5-formylthiophene-2-carboxylic acid is unique due to the presence of both bromine and formyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications.

Properties

IUPAC Name

3-bromo-5-formylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTZIEANOVJDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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